(1-(5'-O-Benzoyl-2'-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
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Overview
Description
Preparation Methods
The preparation of 5’-Phenylcarbonyl-2’-Silyl-SpiroT involves several synthetic routes. One common method includes the use of orthogonal protecting groups, such as a fluoride ion-labile silyl ether on the 5-hydroxyl and an acid-labile orthoester on the 2-hydroxyl . The synthesis procedure must protect against product cleavage from the solid support and removal of the protecting groups on the nucleobases. Industrial production methods often employ solid-phase synthesis techniques to efficiently assemble the compound .
Chemical Reactions Analysis
5’-Phenylcarbonyl-2’-Silyl-SpiroT undergoes various types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Brook Rearrangement, where the silyl group migrates from carbon to oxygen in the presence of a catalytic amount of a base such as diethylamine, sodium hydride, or sodium hydroxide . Common reagents used in these reactions include strong bases and polar solvents like tetrahydrofuran. Major products formed from these reactions include silyl ethers and other silyl derivatives .
Scientific Research Applications
5’-Phenylcarbonyl-2’-Silyl-SpiroT has numerous scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex natural products and pharmaceuticals . In biology, it serves as a building block for the development of bioactive molecules. In medicine, it is explored for its potential therapeutic properties, including antibacterial and anticancer activities . In industry, it is utilized in the production of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 5’-Phenylcarbonyl-2’-Silyl-SpiroT involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5’-Phenylcarbonyl-2’-Silyl-SpiroT can be compared with other spirocyclic compounds, such as spirooxindoles and spirobarbiturates . These compounds share a similar spirocyclic structure but differ in their functional groups and biological activities. For example, spirooxindoles exhibit analgesic and anticonvulsant activities, while spirobarbiturates are known for their sedative and hypnotic properties . The uniqueness of 5’-Phenylcarbonyl-2’-Silyl-SpiroT lies in its specific combination of phenylcarbonyl and silyl groups, which confer distinct chemical and biological properties.
Conclusion
5’-Phenylcarbonyl-2’-Silyl-SpiroT is a versatile spirocyclic compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules, while its biological activities open up possibilities for therapeutic development.
Properties
Molecular Formula |
C25H33N3O9SSi |
---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-8-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-6-yl]methyl benzoate |
InChI |
InChI=1S/C25H33N3O9SSi/c1-15-12-28(23(31)27-20(15)29)21-19(36-39(5,6)24(2,3)4)25(17(26)14-38(32,33)37-25)18(35-21)13-34-22(30)16-10-8-7-9-11-16/h7-12,14,18-19,21H,13,26H2,1-6H3,(H,27,29,31)/t18?,19-,21+,25?/m0/s1 |
InChI Key |
YWKAPGQUAVZRFC-FDPQJJROSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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